molecular formula C15H15NO3 B556450 (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid CAS No. 37440-01-0

(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid

Cat. No. B556450
CAS RN: 37440-01-0
M. Wt: 257.28 g/mol
InChI Key: HGTIILKZSFKZMS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Acetamido-3-(naphthalen-2-YL)propanoic acid” is an alanine derivative . It is also known as “®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride” with a CAS Number of 122745-11-3 . The compound is a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.71 . It is a white to off-white powder or crystals . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

  • Fluorescence Derivatisation of Amino Acids : A study demonstrated the application of a related compound, 3-(Naphthalen-1-ylamino)propanoic acid, in fluorescence derivatisation of amino acids. This compound, when coupled with amino groups, produces strongly fluorescent amino acid derivatives, useful in biological assays due to their strong emission properties in physiological pH conditions (Frade et al., 2007).

  • Anticonvulsant Activity : Naphthalen-2-yl acetate derivatives have been synthesized and evaluated for potential anticonvulsant activities. These compounds, including ones similar to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid," have shown significant delay in onset of convulsion in in vivo studies, suggesting their potential in developing new anticonvulsant drugs (Ghareb et al., 2017).

  • Organic Synthesis Catalysis : Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives, including those related to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid," has been conducted. These reactions are noted for their efficiency and clean methodologies (Mokhtary & Torabi, 2017).

  • Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, with a structure related to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid," have been synthesized and shown to exhibit significant anti-Parkinson's activity in an in vivo rat model (Gomathy et al., 2012).

  • Cancer Research : The synthesis of various naphthalene derivatives, including those structurally related to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid," has been explored for their potential in anticancer research. Some of these compounds have shown promising results in in vitro evaluations against different cancer cell lines (Dhuda et al., 2021).

  • Retinoid Receptor Research : Compounds similar to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid" have been synthesized and studied for their ability to activate retinoid receptors. These compounds are of interest for their potential therapeutic applications, including their reduced teratogenic potency compared to other agonists (Beard et al., 1995).

  • Development of CYP26 Inhibitors : Research into the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, structurally related to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid," for inhibiting CYP26A1, an enzyme that metabolizes retinoic acid, has been conducted. These compounds show promise in enhancing the biological effects of all-trans retinoic acid in cancer therapy (Gomaa et al., 2011).

  • Photophysical Studies : Research into the photophysical behavior of probes such as acrylodan and ANS, which are structurally similar to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid," in various solvents and their interactions with biological systems has been explored. This research is significant for understanding the properties that govern the emission of these probes in different environments (Cerezo et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2R)-2-acetamido-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIILKZSFKZMS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958536
Record name N-Acetyl-3-(2-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Acetyl-2-naphthylalanine

CAS RN

37440-01-0
Record name (αR)-α-(Acetylamino)-2-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37440-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-3-(2-naphthyl)-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037440010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-3-(2-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenepropanoic acid, α-(acetylamino)-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-3-(2-NAPHTHYL)-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RZ2WM47TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid

Citations

For This Compound
1
Citations
EP Harvey, ZJ Hauseman, DT Cohen… - Cell chemical …, 2020 - cell.com
The BCL-2 family is composed of anti- and pro-apoptotic members that respectively protect or disrupt mitochondrial integrity. Anti-apoptotic overexpression can promote oncogenesis by …
Number of citations: 25 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.